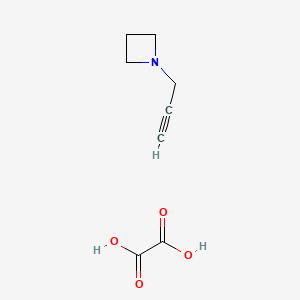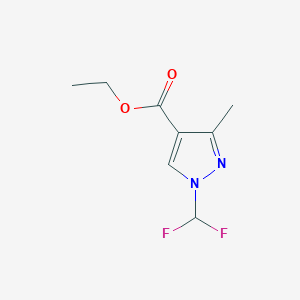
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The process also involves the use of Na₂CO₃ and/or K₂CO₃ to promote the ring-closure reaction, leading to the formation of the pyrazole ring . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce waste.
Analyse Des Réactions Chimiques
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include transition metals, radical initiators, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes . This interaction can inhibit the activity of these targets, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate can be compared with other difluoromethyl pyrazole derivatives, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds also exhibit significant biological activities and are used in similar applications.
5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds have diverse biological activities and are used in the development of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Propriétés
Formule moléculaire |
C8H10F2N2O2 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
ethyl 1-(difluoromethyl)-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-12(8(9)10)11-5(6)2/h4,8H,3H2,1-2H3 |
Clé InChI |
SLUICMDFGTVOEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


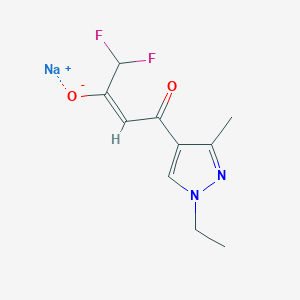
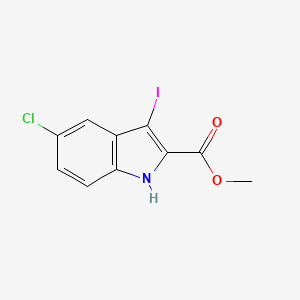
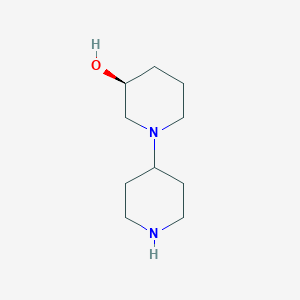
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
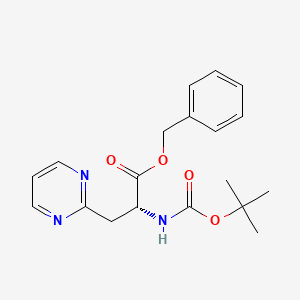
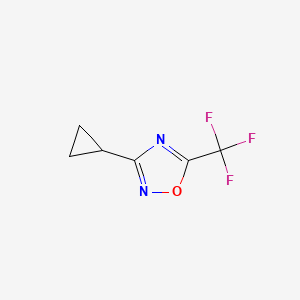
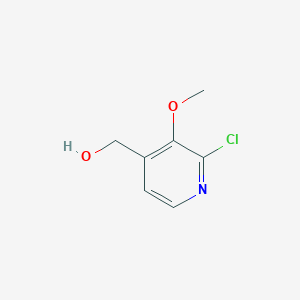
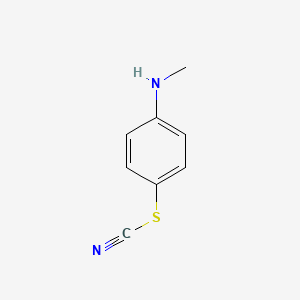
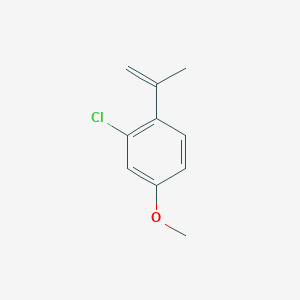
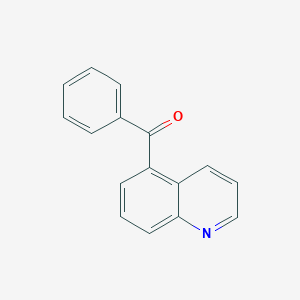
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
